7-Hydroxy-2-acetylaminofluorene

Transcriptional inhibition Hepatocarcinogenesis Nuclear RNA synthesis

Sourcing 7-Hydroxy-2-acetylaminofluorene (7-OH-AAF; CAS 363-49-5) with reliable purity is critical for arylamine carcinogenesis research. This compound is the major detoxification metabolite of 2-AAF, constituting up to 95% of urinary metabolites, and is functionally distinct from the proximate carcinogen N-OH-AAF. It serves as an essential HPLC reference standard for quantifying detoxification vs. bioactivation pathways and as an inactive negative control in transcriptional effect assays. Ensure your metabolic studies are validated with the correct 7-OH-AAF standard.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 363-49-5
Cat. No. B043800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-acetylaminofluorene
CAS363-49-5
Synonyms7-OH-AAF
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O
InChIInChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17)
InChIKeyRAYOKTUAMJNEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-acetylaminofluorene (CAS 363-49-5) for Metabolic Research and Analytical Reference Standards


7-Hydroxy-2-acetylaminofluorene (7-OH-AAF; CAS 363-49-5) is a ring-hydroxylated metabolite of the model procarcinogen 2-acetylaminofluorene (2-AAF) [1]. Formed via cytochrome P450-mediated C7-hydroxylation, 7-OH-AAF represents a primary detoxification product of 2-AAF metabolism across multiple species, including rat, rabbit, rainbow trout, guppy, and medaka [2][3]. The compound appears as an off-white to light grey solid with a molecular formula of C15H13NO2 (MW 239.27) and a melting point of 230–232°C . As a major urinary and microsomal metabolite of 2-AAF, 7-OH-AAF serves as a critical reference standard for metabolic pathway elucidation and analytical method development in arylamine carcinogenesis research [4].

Why 7-Hydroxy-2-acetylaminofluorene Cannot Be Replaced by Other 2-AAF Metabolites or Hydroxy Analogs in Research Applications


The 2-AAF metabolic network comprises multiple hydroxylated isomers (3-, 5-, 7-, and 9-hydroxy-AAF) and N-hydroxylated derivatives (N-OH-AAF) with profoundly divergent biological properties [1]. Unlike the potent proximate carcinogen N-OH-AAF, which is 8-fold more potent than parent 2-AAF in inhibiting nuclear RNA synthesis, 7-OH-AAF is completely devoid of this activity [2]. Additionally, 7-OH-AAF exhibits negligible carcinogenicity in standard animal tests, whereas N-OH-AAF and parent 2-AAF are established hepatocarcinogens [3]. The C7-hydroxylation pathway represents a major detoxification route, yet 7-OH-AAF itself possesses unique embryotoxic and teratogenic properties independent of exogenous bioactivation [4]. Given these opposing functional profiles, substituting 7-OH-AAF with any other 2-AAF metabolite (e.g., 5-OH-AAF, 9-OH-AAF, or N-OH-AAF) would yield fundamentally different experimental outcomes and invalidate comparative metabolic or toxicological analyses.

Quantitative Differentiation Evidence for 7-Hydroxy-2-acetylaminofluorene (CAS 363-49-5) vs. Parent Compound and N-Hydroxylated Derivatives


7-OH-AAF Lacks Nuclear RNA Synthesis Inhibition Activity Exhibited by N-OH-AAF

In dose-response studies using partially hepatectomized male rats, N-OH-AAF was approximately 8-fold more potent than the parent carcinogen 2-AAF in inhibiting nuclear ribosomal and heterogeneous RNA synthesis. Critically, 7-hydroxy-2-acetylaminofluorene (7-OH-AAF) was completely without effect on nuclear RNA incorporation, demonstrating a clear functional divergence between ring-hydroxylated and N-hydroxylated metabolites [1].

Transcriptional inhibition Hepatocarcinogenesis Nuclear RNA synthesis

7-OH-AAF Is a Major Detoxification Product (80% of Total Metabolites) Contrasting with N-OH-AAF's Minor Formation (<1%)

In liver microsomes from control rainbow trout at saturating substrate concentration (34.3 μM 2-AAF), 7-hydroxy-AAF represented 75% of total AAF metabolites, while N-hydroxy-AAF accounted for less than 1% of total metabolites [1]. At a low, physiologically relevant substrate concentration (0.18 μM 2-AAF), 7-hydroxy-AAF formation accounted for 95% of total metabolites in control trout microsomes [1]. Similarly, in guppy and medaka fish liver microsomes, 7-hydroxy-AAF constituted 80% of total monooxygenated metabolites, with only trace amounts of N-hydroxy-AAF detected [2]. In rat liver microsomes, N-hydroxy-AAF formation was 14-fold greater in proportion than in trout, coupled with correspondingly lower ring-hydroxylated metabolite proportions, underscoring species-specific metabolic partitioning [1].

Metabolic flux Cytochrome P450 Detoxification pathway

7-OH-AAF Is Non-Carcinogenic Unlike Parent 2-AAF and N-OH-AAF in Standard Animal Tests

7-Hydroxy-2-acetylaminofluorene, a metabolite of 2-acetylaminofluorene in the rat, has but little activity in this species, whereas 2-AAF is a well-established hepatocarcinogen producing liver tumors in rats [1]. Comparative evaluation with other arylamides has shown that 7-OH-AAF is a noncarcinogen in standard animal carcinogenicity tests, in stark contrast to the potent carcinogenicity of N-OH-AAF and the parent compound 2-AAF [1][2]. The mutagenicity observed in early studies with 7-OH-AAF was subsequently demonstrated to be due to a small amount of impurity, probably the potent carcinogen 2-acetylaminofluorene itself [2].

Carcinogenicity Structure-activity relationship Safety assessment

7-OH-AAF Causes Neural Tube Defects Without Exogenous Bioactivation Unlike 2-AAF

Direct addition of 7-hydroxy-2-acetylaminofluorene (7-OH-AAF) to culture media resulted in abnormal closure of the anterior neuropores in cultured rat embryos in the absence of an exogenous bioactivation system [1]. Acetaminophen (APAP) and 7-OH-AAF each produced a similar incidence of, as well as a qualitatively similar pattern of, abnormal closure of the anterior neuropore [2]. This contrasts with the parent compound 2-AAF, which requires monooxygenase-dependent bioactivation to produce neural tube defects, with 7-OH-AAF identified as the principal metabolite responsible for 2-AAF's teratogenic effects following such bioactivation [1].

Developmental toxicology Teratogenicity Neural tube defects

Electronegative 7-Substitution Alters DNA Adduct Formation Mechanism (Class-Level Inference for 7-OH-AAF)

A series of 7-substituted-N-hydroxy-2-acetylaminofluorenes were evaluated for DNA adduct formation following N,O-acyltransferase-mediated bioactivation. Substrates containing electronegative 7-substituents formed greater amounts of DNA adducts than the unsubstituted parent compound (N-OH-AAF) or analogs with electron-donating 7-groups [1]. The 7-acetyl-substituted compound (7-Ac-N-OH-AAF), bearing an electronegative acetyl group, was approximately 10-fold more toxic and mutagenic than unsubstituted N-OH-AAF in TK6 human lymphoblasts in the presence of AHAT enzyme [2]. Crucially, nucleophiles, reducing agents, and spin-trapping agents had minimal effect on DNA adduct formation by 7-Ac-N-OH-AAF, whereas triethylphosphite (an aryl nitrene scavenger) caused concentration-dependent reduction in adduct formation specifically for the 7-acetyl-substituted analog, indicating a mechanistic shift to a nitrene intermediate pathway that is unique to electronegative 7-substituents [1].

DNA adduct formation N,O-acyltransferase Nitrene intermediate

Validated Research Applications for 7-Hydroxy-2-acetylaminofluorene (CAS 363-49-5) Based on Quantitative Evidence


Analytical Reference Standard for HPLC Quantitation of 2-AAF Metabolic Flux

As 7-OH-AAF constitutes 75–95% of total monooxygenated 2-AAF metabolites in fish species and is a major urinary metabolite in mammals, procurement of high-purity 7-OH-AAF is essential for calibrating HPLC methods that quantify metabolic flux partitioning between detoxification (7-hydroxylation) and bioactivation (N-hydroxylation) pathways [1]. Validated HPLC separation protocols exist for simultaneously resolving 7-OH-AAF from 5-OH-AAF, 3-OH-AAF, N-OH-AAF, 2-AF, and parent 2-AAF following microsomal incubations, making the authentic standard indispensable for accurate peak identification and quantification [1].

Negative Control for Nuclear RNA Synthesis Inhibition Studies

Investigators studying the transcriptional effects of arylamine carcinogens require 7-OH-AAF as a structurally related but functionally inactive negative control. Given that N-OH-AAF inhibits nuclear RNA synthesis with approximately 8-fold greater potency than 2-AAF, while 7-OH-AAF exhibits no activity in the identical assay system, 7-OH-AAF serves as an ideal comparator to distinguish structure-dependent transcriptional effects from non-specific cytotoxicity [2].

Probe for Bioactivation-Independent Developmental Toxicity

7-OH-AAF causes abnormal neural tube closure in cultured rat embryos without requiring exogenous metabolic activation, in contrast to parent 2-AAF which depends on monooxygenase-mediated bioactivation [3]. This property makes 7-OH-AAF a valuable tool compound for investigating mechanisms of chemical teratogenesis that operate independently of Phase I enzyme systems, particularly for studies examining the role of catechol metabolites as proximate dysmorphogens in neural tube defect pathogenesis [3].

Detoxification Pathway Marker in Species Comparative Carcinogenesis

The resistance of rainbow trout to 2-AAF-induced hepatocarcinogenesis correlates with high C7-hydroxylation activity (7-OH-AAF formation) coupled with low N-hydroxylation and low sulfotransferase/acyltransferase activities [1]. Conversely, rat susceptibility is associated with 14-fold higher N-OH-AAF formation and correspondingly lower ring-hydroxylation [1]. 7-OH-AAF is therefore required as an authentic standard for cross-species metabolic profiling studies aimed at elucidating the enzymatic determinants of differential carcinogen susceptibility.

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